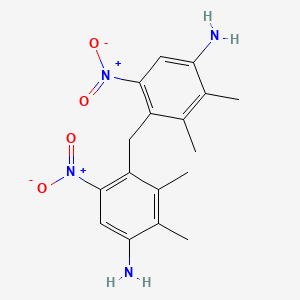
4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) typically involves the condensation of 2,3-dimethyl-5-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the methylene bridge between the two aniline derivatives .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine gas).
Major Products
Reduction: 4,4’-Methylenebis(2,3-dimethyl-5-aminoaniline).
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacturing of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Methylenebis(2,6-dimethylaniline): Used in the preparation of polymers and resins.
Uniqueness
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is unique due to the presence of both nitro and methyl groups on the aromatic rings, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity in reduction and substitution reactions, while the methyl groups influence its solubility and stability.
Properties
CAS No. |
834902-03-3 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(4-amino-2,3-dimethyl-6-nitrophenyl)methyl]-2,3-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-10(3)14(18)6-16(20(22)23)12(8)5-13-9(2)11(4)15(19)7-17(13)21(24)25/h6-7H,5,18-19H2,1-4H3 |
InChI Key |
ACEDXAOJBKMVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C(=C2C)C)N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
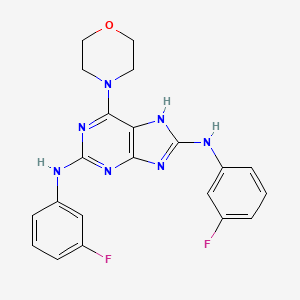
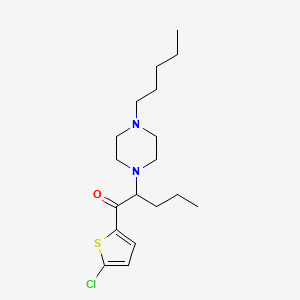
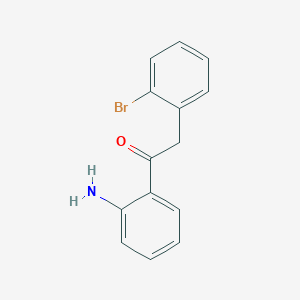

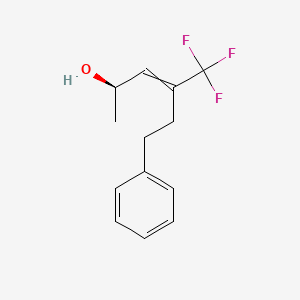

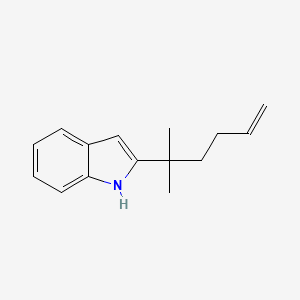
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
